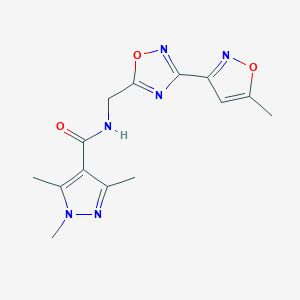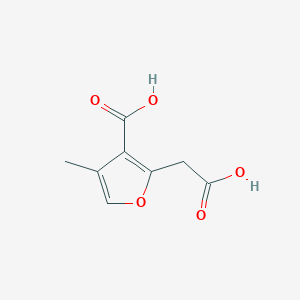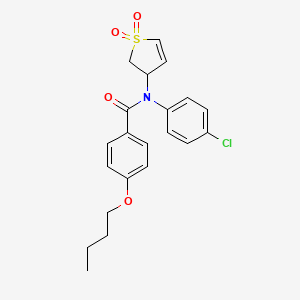![molecular formula C8H5N3 B2965490 Pyrazolo[1,5-A]pyridine-3-carbonitrile CAS No. 25627-89-8](/img/structure/B2965490.png)
Pyrazolo[1,5-A]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-A]pyridine-3-carbonitrile: is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-A]pyridine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidines family . These compounds have been identified as strategic compounds for optical applications . .
Mode of Action
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification can improve both the absorption and emission behaviors of these compounds .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions .
Result of Action
Some pyrazolo[1,5-a]pyrimidines have shown significant antimicrobial activity .
Action Environment
It is known that the stability of some pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied .
Análisis Bioquímico
Biochemical Properties
Pyrazolo[1,5-A]pyridine-3-carbonitrile plays a role in several biochemical reactions. It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound interacts with various enzymes and proteins, influencing their function and behavior . The nature of these interactions is largely dependent on the presence of electron-donating groups (EDGs) at position 7 on the fused ring .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit TRKA, a receptor tyrosine kinase associated with cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The compound’s effects are largely due to its interaction with the intramembrane kinase domain, leading to the phosphorylation of downstream signal transduction pathways .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways it is involved in is currently limited.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine.
Copper-Mediated Synthesis: Another method includes the copper-mediated synthesis of pyrazolo[1,5-A]pyridine-3-carboxylates through oxidative linkage of C–C and N–N bonds under mild reaction conditions.
Industrial Production Methods: Industrial production methods for pyrazolo[1,5-A]pyridine-3-carbonitrile typically involve scalable cycloaddition reactions and the use of metal catalysts to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Pyrazolo[1,5-A]pyridine-3-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrile group, converting it into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where different substituents can be introduced at various positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Pyrazolo[1,5-A]pyridine-3-carbonitrile is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry .
Biology and Medicine: The compound has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit tropomyosin receptor kinases, which are crucial for treating solid tumors . It also exhibits activities as central nervous system agents, anti-bacterial agents, anti-inflammatory agents, and antiviral agents .
Industry: In the industrial sector, this compound is used in the development of new materials, including fluorescent probes and sensors .
Comparación Con Compuestos Similares
Pyrazolo[1,5-A]pyrimidine: This compound shares a similar fused ring system and exhibits comparable biological activities.
Pyrazolo[3,4-B]pyridine: Another related compound with a different ring fusion pattern, also known for its medicinal properties.
Uniqueness: Pyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which can be further modified to enhance its biological activity and selectivity. Its versatility in undergoing various chemical reactions and its potential in multiple scientific research applications make it a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-6-10-11-4-2-1-3-8(7)11/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYZFTNTVXUBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of characterizing degradation products in pharmaceutical development, specifically regarding selpercatinib?
A: Characterizing degradation products is crucial for ensuring the safety and efficacy of pharmaceuticals like selpercatinib. [] By understanding how a drug degrades under different conditions (e.g., heat, light, humidity), researchers can identify potential impurities that might be harmful or impact the drug's effectiveness. [] This knowledge aids in developing stable formulations and ensuring the drug's quality throughout its shelf life. []
Q2: How does LC-MS contribute to the analysis of selpercatinib and its impurities?
A: Liquid chromatography coupled with mass spectrometry (LC-MS) plays a vital role in analyzing selpercatinib and its impurities. [] LC-MS separates the drug and its impurities based on their chemical properties and then identifies them based on their mass-to-charge ratio. [] This method allows for the detection and quantification of even trace amounts of impurities, making it invaluable for quality control and stability studies. []
Q3: What insights did the stress studies on selpercatinib provide?
A: Stress studies on selpercatinib, which involve exposing the drug to harsh conditions, revealed the formation of several degradation products (DPs). [] These DPs were then characterized using their mass fragmentation patterns, providing valuable information about the drug's stability profile and potential degradation pathways. [] This knowledge is crucial for optimizing formulation strategies and ensuring the long-term stability of selpercatinib. []
Q4: How does the structure of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile relate to its potential for treating RET-associated diseases?
A: While the provided research doesn't directly elaborate on the mechanism of action for 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)this compound, it highlights its classification as a RET kinase inhibitor. [] This suggests that the compound's structure likely allows it to bind to and inhibit the activity of RET kinase, a protein implicated in various diseases, including cancers and gastrointestinal disorders. [] By inhibiting RET kinase activity, this compound could potentially disrupt signaling pathways crucial for the development and progression of these diseases. []
Q5: What is the significance of exploring different formulations for 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)this compound?
A: Exploring different formulations, including solid and liquid forms, is essential to optimize the delivery and effectiveness of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)this compound. [] Different formulations can influence factors like solubility, stability, absorption rate, and bioavailability, ultimately impacting the drug's therapeutic efficacy. [] This highlights the importance of formulation science in translating promising drug candidates into effective treatments. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2965409.png)
![7-[(E)-But-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965411.png)
![2-Spiro[3.3]heptan-3-ylacetic acid](/img/structure/B2965413.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2965415.png)
![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-methylbenzamide](/img/structure/B2965417.png)


![(2,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2965424.png)
![N-(2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2965425.png)


![2-chloro-6-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2965430.png)
